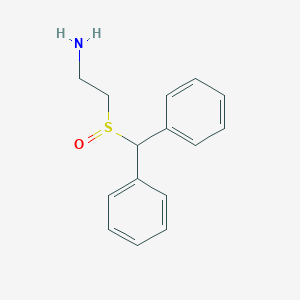![molecular formula C8H18N4O2 B14370673 N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide CAS No. 90267-23-5](/img/structure/B14370673.png)
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is an organic compound with the molecular formula C8H20N4O2. This compound is known for its unique structure, which includes two dimethylamino groups attached to an ethanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide can be synthesized through the reaction of dimethylamine with formaldehyde, followed by the addition of ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction scheme is as follows: [ 2 (CH_3)_2NH + CH_2O + H_2NCH_2CH_2NH_2 \rightarrow (CH_3)_2NCH_2CH_2N(CH_3)_2 + H_2O ]
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis[(dimethylamino)methyl]ethanediamide involves large-scale reactors where the reactants are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then purified through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N,N-dimethylformamide (DMF) and other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanediamides.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis[(dimethylamino)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Bis(dimethylamino)methane: A simpler aminal with similar reactivity.
Uniqueness
N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide is unique due to its dual dimethylamino groups and ethanediamide backbone, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90267-23-5 |
|---|---|
Molekularformel |
C8H18N4O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N,N'-bis[(dimethylamino)methyl]oxamide |
InChI |
InChI=1S/C8H18N4O2/c1-11(2)5-9-7(13)8(14)10-6-12(3)4/h5-6H2,1-4H3,(H,9,13)(H,10,14) |
InChI-Schlüssel |
JKXMGMAHBKUGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CNC(=O)C(=O)NCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


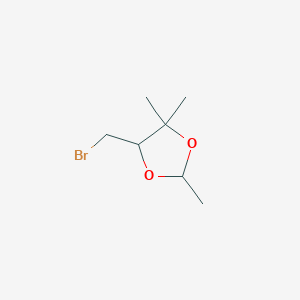
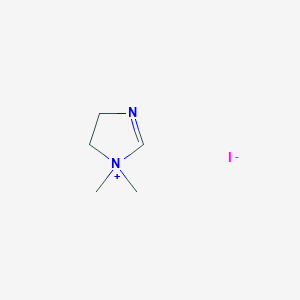
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)

![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
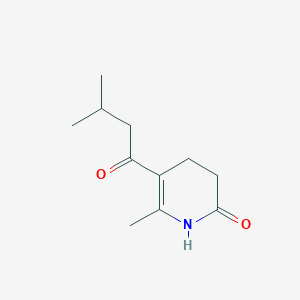

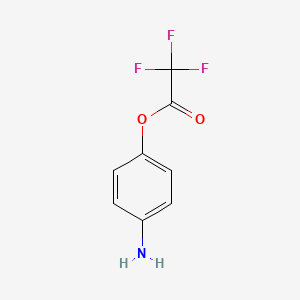
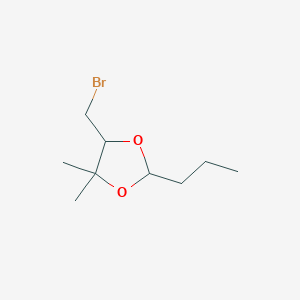
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
